molecular formula C23H27NO4 B2718488 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid CAS No. 2279108-98-2

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid

Cat. No. B2718488
CAS RN: 2279108-98-2
M. Wt: 381.472
InChI Key: HJPHGMRCOLEUAR-UHFFFAOYSA-N
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid is a chemical compound with the molecular weight of 311.34 . It is also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine . It is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The InChI code for this compound is 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 311.34 and its InChI code is 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) .

Scientific Research Applications

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups during chemical synthesis, enabling the concurrent use of various acid- and base-labile protecting groups. The Fmoc group can be removed under mild conditions without affecting other sensitive groups, demonstrating its utility in complex molecule synthesis, including nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis (SPPS)

Fmoc amino acids have revolutionized solid phase peptide synthesis (SPPS) by offering an "orthogonal" protection strategy that allows for the synthesis of biologically active peptides and small proteins under a broad range of conditions. This methodology has been significantly advanced through the development of various solid supports, linkages, and an increased understanding of solvation conditions (Fields & Noble, 2009).

Fluorescence Studies and Sensing Applications

Fmoc derivatives exhibit unique photophysical properties, making them valuable in fluorescence studies and as sensors for detecting various ions and molecules. Fluorenylmethoxycarbonyl-based compounds have been applied in designing fluorescent probes that exhibit high selectivity and efficiency for simultaneous detection of multiple cations and anions, leveraging their superior luminescence properties for environmental and biological sensing applications (Li, Zhou, Bai, & Xing, 2020).

Molecular and Supramolecular Chemistry

The structural and supramolecular aspects of Fmoc-amino acids are of significant interest for understanding their role in the design and development of novel biomaterials, hydrogelators, and therapeutics. Detailed structural analyses, including crystallography and in silico studies, provide insights into noncovalent interactions and supramolecular synthon patterns, which are crucial for the application of Fmoc-amino acids in biomedical research and industry (Bojarska et al., 2020).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-4-23(2,3)13-20(21(25)26)24-22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,4,13-14H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPHGMRCOLEUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid

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